Ebalzotan
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Overview
Description
Ebalzotan is a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor. It was initially developed by AstraZeneca for the treatment of depression and anxiety. due to undesirable side effects observed during phase I clinical trials, its development was discontinued .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ebalzotan involves the stereoselective multienzymatic cascade reduction of α,β-unsaturated aldehydes or ketones to yield the saturated primary or secondary alcohol. This process employs a combination of an ene-reductase and an alcohol dehydrogenase, achieving high yields and enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its discontinued status. the general approach would likely involve large-scale application of the aforementioned synthetic route, optimizing reaction conditions for industrial efficiency.
Chemical Reactions Analysis
Types of Reactions
Ebalzotan primarily undergoes:
Reduction: The key step in its synthesis involves the reduction of α,β-unsaturated aldehydes or ketones.
Substitution: Potential substitution reactions could occur at the amine or carboxamide functional groups.
Common Reagents and Conditions
Reduction: Ene-reductase and alcohol dehydrogenase are used as biocatalysts.
Substitution: Common reagents could include halogenating agents or nucleophiles for substitution reactions.
Major Products
The major product from the reduction reaction is the saturated alcohol derivative of the starting α,β-unsaturated aldehyde or ketone .
Scientific Research Applications
Ebalzotan has been used in scientific research primarily to study its effects on serotonin receptors. Its applications include:
Chemistry: Studying the stereoselective synthesis of amine derivatives.
Biology: Investigating the role of serotonin receptors in various biological processes.
Medicine: Exploring potential treatments for depression and anxiety, although its development was discontinued.
Mechanism of Action
Ebalzotan exerts its effects by selectively agonizing the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological functions. By activating this receptor, this compound modulates the release of serotonin, leading to its potential antidepressant and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Robalzotan: Another 5-HT1A receptor agonist with similar applications in treating anxiety and depression.
Alnespirone: A compound with similar receptor targeting and therapeutic potential.
Rotigotine: Although primarily used for Parkinson’s disease, it shares structural similarities with Ebalzotan
Uniqueness
This compound’s uniqueness lies in its specific stereoselective synthesis and its selective targeting of the 5-HT1A receptor. Despite its discontinuation, it remains a valuable compound for research into serotonin receptor agonists and their potential therapeutic applications .
Properties
CAS No. |
149494-37-1 |
---|---|
Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(3R)-N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C19H30N2O2/c1-6-10-21(14(4)5)15-11-17-16(19(22)20-13(2)3)8-7-9-18(17)23-12-15/h7-9,13-15H,6,10-12H2,1-5H3,(H,20,22)/t15-/m1/s1 |
InChI Key |
UEAKCKJAKUFIQP-OAHLLOKOSA-N |
SMILES |
CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C |
Isomeric SMILES |
CCCN([C@@H]1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C |
Canonical SMILES |
CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C |
Synonyms |
Ebalzotan |
Origin of Product |
United States |
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